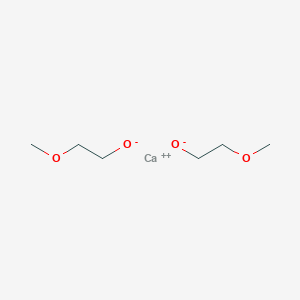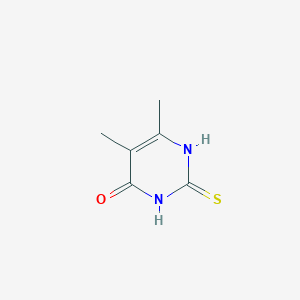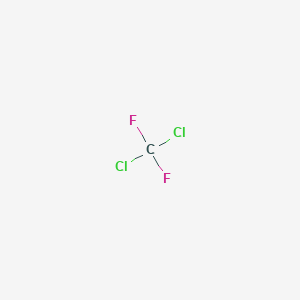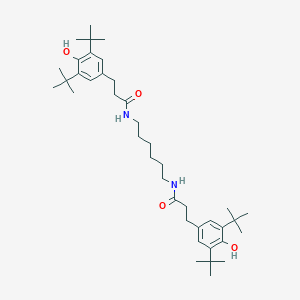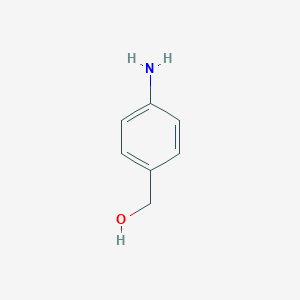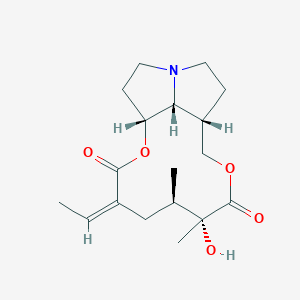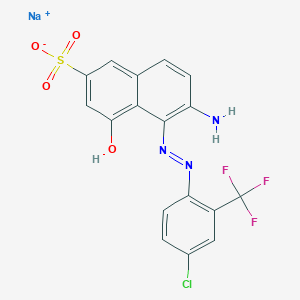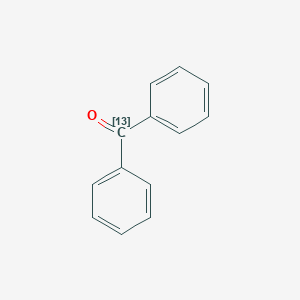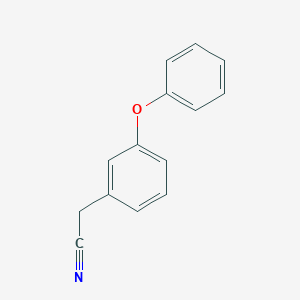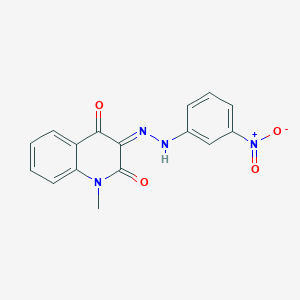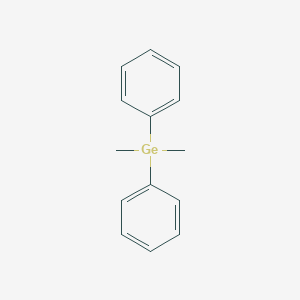
DIPHENYLDIMETHYLGERMANE
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: DIPHENYLDIMETHYLGERMANE can be synthesized through several methods. One common approach involves the reaction of diphenylgermanium dichloride with methylmagnesium bromide in diethyl ether under nitrogen atmosphere . The reaction proceeds as follows:
Ph2GeCl2+2CH3MgBr→Ph2Ge(CH3)2+2MgBrCl
Industrial Production Methods: In industrial settings, the production of dimethyl(diphenyl)germane often involves large-scale reactions using similar organometallic reagents. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, pressure, and the use of inert atmospheres to prevent unwanted side reactions .
Chemical Reactions Analysis
Types of Reactions: DIPHENYLDIMETHYLGERMANE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form germanium oxides.
Reduction: It can be reduced to form germyl radicals.
Substitution: It can undergo substitution reactions with halogens and other electrophiles.
Oxidation: Common oxidizing agents include hydrogen peroxide and ozone.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Halogenating agents like chlorine or bromine are commonly employed.
Oxidation: Germanium dioxide (GeO2) and other germanium oxides.
Reduction: Germyl radicals and hydrides.
Substitution: Various halogenated germanium compounds.
Scientific Research Applications
DIPHENYLDIMETHYLGERMANE has a wide range of applications in scientific research:
Chemistry: Used as a reagent and catalyst in organic synthesis and polymerization reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Industry: Employed in the production of thin films, semiconductors, and LED manufacturing.
Mechanism of Action
The mechanism of action of dimethyl(diphenyl)germane involves its interaction with various molecular targets and pathways. In chemical reactions, it acts as a nucleophile or electrophile, depending on the reaction conditions. In biological systems, it may interact with cellular components, leading to specific biochemical effects .
Comparison with Similar Compounds
Similar Compounds:
Dimethylgermane: A simpler organogermanium compound with similar reactivity but fewer applications.
Diphenylgermane: Another related compound with different substitution patterns on the germanium atom.
Uniqueness: DIPHENYLDIMETHYLGERMANE is unique due to its combination of two phenyl groups and two methyl groups attached to the germanium atom. This structure imparts specific chemical properties, making it useful in a variety of applications, particularly in the fields of materials science and pharmaceuticals .
Properties
IUPAC Name |
dimethyl(diphenyl)germane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16Ge/c1-15(2,13-9-5-3-6-10-13)14-11-7-4-8-12-14/h3-12H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTOKZEXKYJMZND-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Ge](C)(C1=CC=CC=C1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16Ge | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00506390 | |
| Record name | Dimethyl(diphenyl)germane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00506390 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.91 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7301-42-0 | |
| Record name | Dimethyl(diphenyl)germane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00506390 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is dimethyldiphenylgermane used in the synthesis of metal π complexes?
A1: Dimethyldiphenylgermane serves as a key building block in synthesizing metal π complexes, specifically heterametallocyclophanes, as described in the research []. The compound undergoes lithiation, replacing one or both phenyl groups' hydrogen atoms with lithium. This lithiated species then reacts with dichlorodimethylgermane or dichlorodiphenylgermane, forming the desired bridged metallocyclophane structures. This synthetic strategy highlights dimethyldiphenylgermane's utility in incorporating germanium atoms into the periphery of bis(benzene)vanadium and bis(benzene)chromium complexes.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


